molecular formula C11H15N B14259294 (2S,3R)-2-phenyl-3-propan-2-ylaziridine

(2S,3R)-2-phenyl-3-propan-2-ylaziridine

Cat. No.: B14259294
M. Wt: 161.24 g/mol
InChI Key: FBPLCKGWKGGAQI-MNOVXSKESA-N
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Description

(2S,3R)-2-phenyl-3-propan-2-ylaziridine is a chiral aziridine compound characterized by its unique three-membered ring structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-phenyl-3-propan-2-ylaziridine typically involves the enantioselective aziridination of alkenes. One common method is the reaction of a chiral amine with an alkene in the presence of a suitable oxidant. For example, the reaction of (S)-2-phenylpropan-2-amine with an alkene under oxidative conditions can yield the desired aziridine with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves the use of chiral catalysts to ensure high enantioselectivity. The process typically includes the use of transition metal catalysts, such as rhodium or copper complexes, which facilitate the aziridination reaction under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-phenyl-3-propan-2-ylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3R)-2-phenyl-3-propan-2-ylaziridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-phenyl-3-propan-2-ylaziridine involves its interaction with various molecular targets, including enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-phenyl-3-propan-2-ylaziridine is unique due to its specific chiral configuration and the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. These properties make it a valuable intermediate in asymmetric synthesis and a useful tool in the development of chiral pharmaceuticals .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(2S,3R)-2-phenyl-3-propan-2-ylaziridine

InChI

InChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t10-,11+/m1/s1

InChI Key

FBPLCKGWKGGAQI-MNOVXSKESA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@H](N1)C2=CC=CC=C2

Canonical SMILES

CC(C)C1C(N1)C2=CC=CC=C2

Origin of Product

United States

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